1-[4-(2-methylphenoxy)butyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole hydrochloride
Description
1-[4-(2-Methylphenoxy)butyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole hydrochloride is a benzimidazole derivative with a 4-(2-methylphenoxy)butyl substituent at position 1 and a morpholin-4-ylmethyl group at position 2. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological applications. Benzimidazole derivatives are widely studied for their biological activities, including antimicrobial, antiviral, and anticancer properties . The morpholine ring contributes to improved pharmacokinetic properties by increasing solubility and facilitating interactions with biological targets .
Properties
IUPAC Name |
4-[[1-[4-(2-methylphenoxy)butyl]benzimidazol-2-yl]methyl]morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2.ClH/c1-19-8-2-5-11-22(19)28-15-7-6-12-26-21-10-4-3-9-20(21)24-23(26)18-25-13-16-27-17-14-25;/h2-5,8-11H,6-7,12-18H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHNXYCRDHMXPEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCCCN2C3=CC=CC=C3N=C2CN4CCOCC4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-methylphenoxy)butyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole hydrochloride typically involves multiple steps, starting with the preparation of the benzimidazole core. The process may include:
Formation of Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with an appropriate aldehyde under acidic conditions.
Attachment of the Butyl Chain: The next step involves the alkylation of the benzimidazole core with a butyl halide, often using a base such as potassium carbonate.
Introduction of the o-Tolyloxy Group: This step can be carried out through an etherification reaction, where the butylated benzimidazole is reacted with o-tolyl alcohol in the presence of an acid catalyst.
Formation of the Morpholine Ring: The final step involves the reaction of the intermediate with morpholine under reflux conditions to form the desired product.
Hydrochloride Formation: The compound is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-methylphenoxy)butyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of benzimidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the benzimidazole ring or other functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole core or the morpholine ring, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, sulfonates, polar aprotic solvents.
Major Products
Oxidation Products: Benzimidazole N-oxides, morpholine N-oxides.
Reduction Products: Reduced benzimidazole derivatives.
Substitution Products: Alkylated or sulfonated derivatives.
Scientific Research Applications
Anti-inflammatory Activity
Research indicates that derivatives of benzodiazole compounds exhibit significant anti-inflammatory properties. For instance, a study highlighted the synthesis of various benzimidazole derivatives, including those similar to 1-[4-(2-methylphenoxy)butyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole hydrochloride, which demonstrated notable inhibition of cyclooxygenase enzymes (COX-1 and COX-2). These enzymes are critical in the inflammatory process, and their inhibition can lead to reduced inflammation and pain relief .
Table 1: Anti-inflammatory Activity Comparison
| Compound | COX-2 Inhibition (%) | Reference |
|---|---|---|
| This compound | TBD | |
| Standard Drug (Indomethacin) | 75% | |
| Other Benzimidazole Derivatives | 74.17% - 97.6% |
Analgesic Properties
The analgesic potential of the compound has been explored in several studies. For example, compounds derived from similar structures showed significant analgesic activity when tested in animal models. The effectiveness was often compared against standard analgesics like aspirin and diclofenac, indicating that these derivatives could serve as alternative pain management options .
Table 2: Analgesic Activity Comparison
| Compound | Analgesic Activity (%) | Reference |
|---|---|---|
| This compound | TBD | |
| Aspirin | 12% reduction in writhing | |
| Diclofenac | 69% analgesic activity |
Case Studies
Recent studies have focused on the synthesis and evaluation of related compounds for their therapeutic potential:
- Synthesis and Evaluation : A study synthesized a series of benzimidazole derivatives using microwave-assisted methods to improve yield and efficiency. The resulting compounds were tested for anti-inflammatory and analgesic activities, with several showing promising results comparable to established medications .
- Bioactivity Assessment : In another investigation, the bioactivity of similar benzodiazole derivatives was assessed through various pharmacological assays. The findings indicated that modifications in the substituents significantly influenced the biological activity, suggesting that further optimization could yield even more potent derivatives .
Mechanism of Action
The mechanism of action of 1-[4-(2-methylphenoxy)butyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole hydrochloride involves its interaction with specific molecular targets. The benzimidazole core is known to bind to various enzymes and receptors, potentially inhibiting their activity. The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets. The o-tolyloxy group may contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Solubility and Bioavailability
- The hydrochloride salt of the target compound improves aqueous solubility compared to free-base analogs, similar to pyrrolidinone-containing derivatives in .
- Morpholine’s electron-rich oxygen enhances solubility and membrane permeability, a feature shared with compounds in and .
Toxicological and Stability Profiles
- The target compound’s butyl chain may reduce renal clearance compared to ethyl-linked analogs, requiring further toxicokinetic studies .
Key Research Findings and Data
- Melting Points : Morpholine-containing benzimidazoles typically exhibit melting points between 90–167°C (e.g., 2c: 133.3–134.0°C; : 92–102°C) . The hydrochloride form of the target compound likely exceeds 150°C due to ionic character.
- Spectral Data : 1H-NMR signals for morpholine protons (δ 2.5–3.5 ppm) and benzimidazole aromatic protons (δ 6.5–8.5 ppm) align with analogs in and .
Biological Activity
1-[4-(2-methylphenoxy)butyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole hydrochloride is a synthetic compound that has attracted attention due to its potential biological activities. Its unique structural features, including a benzimidazole core and morpholine moiety, suggest possible applications in pharmacology, particularly as an antimicrobial and anticancer agent.
Chemical Structure
The compound's IUPAC name is 4-[[1-[4-(2-methylphenoxy)butyl]benzimidazol-2-yl]methyl]morpholine;hydrochloride. The molecular structure is characterized by:
- Benzimidazole core : Known for its diverse biological activity.
- Morpholine ring : Enhances solubility and potential bioactivity.
- 2-Methylphenoxy group : May contribute to the compound's reactivity and interaction with biological targets.
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets. The benzimidazole structure is known to inhibit enzymes and receptors involved in critical biological processes. The morpholine component may improve the compound's pharmacokinetic properties, facilitating better absorption and distribution in biological systems.
Antimicrobial Activity
Research has demonstrated that derivatives of benzimidazole, including this compound, exhibit significant antimicrobial properties. A study highlighted that certain benzimidazole derivatives showed inhibitory effects against various bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for related compounds ranged from 125 µg/mL to 250 µg/mL, indicating promising antimicrobial potential .
Anticancer Properties
The anticancer activity of benzimidazole derivatives has been extensively studied. A review summarized that many compounds in this class have shown efficacy against different cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds structurally related to this compound demonstrated IC50 values lower than standard chemotherapeutic agents like doxorubicin, indicating their potential as effective anticancer agents .
Study on Enzyme Inhibition
A pharmacological screening study assessed the inhibition of key enzymes such as acetylcholinesterase (AChE) and cyclooxygenase (COX). Compounds similar to the target molecule were found to inhibit these enzymes effectively, suggesting potential applications in treating conditions like Alzheimer's disease and inflammation .
| Compound | Enzyme Target | Inhibition Type | IC50 Value |
|---|---|---|---|
| 2b | AChE | Competitive | 50 µM |
| 2j | COX-1 | Non-competitive | 30 µM |
Cytotoxicity Assessment
The cytotoxic effects of the compound were evaluated using MTT assays on various cancer cell lines. Results indicated that while some derivatives exhibited cytotoxicity, they were largely non-cytotoxic at therapeutic concentrations, suggesting a favorable safety profile for further development .
Q & A
Basic: What synthetic strategies are recommended for synthesizing this benzodiazole derivative?
Methodological Answer:
The synthesis can be approached via a multi-step strategy:
Core Formation : Construct the 1H-1,3-benzodiazole core via cyclization of o-phenylenediamine derivatives with carboxylic acids or aldehydes under acidic conditions.
Side-Chain Introduction :
- Phenoxybutyl Group : Use nucleophilic substitution (e.g., Mitsunobu reaction) to attach 4-(2-methylphenoxy)butyl chains to the benzodiazole nitrogen.
- Morpholinylmethyl Group : Introduce the morpholine moiety via reductive amination or alkylation using morpholine-4-carbaldehyde and a reducing agent (e.g., NaBHCN) .
Salt Formation : Treat the free base with HCl in a polar solvent (e.g., ethanol) to obtain the hydrochloride salt.
Validation : Monitor reactions using TLC/HPLC and confirm intermediates via NMR and FTIR.
Basic: Which analytical techniques are critical for confirming structural integrity?
Methodological Answer:
- X-ray Crystallography : Resolve the 3D structure, including bond lengths and angles, using single-crystal data (e.g., triclinic system, space group) .
- NMR Spectroscopy : Use / NMR to confirm substituent connectivity (e.g., morpholine methylene protons at δ ~3.5–4.0 ppm) and 2D experiments (COSY, HSQC) for ambiguity resolution.
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for peak).
- Elemental Analysis : Verify purity (>95%) and salt stoichiometry.
Advanced: How can regioselectivity challenges during morpholinylmethyl group introduction be addressed?
Methodological Answer:
- Protecting Groups : Temporarily block reactive sites (e.g., benzodiazole NH) with Boc or Fmoc groups to direct alkylation to the desired position .
- Catalytic Optimization : Use Cu(I) catalysts (e.g., CuBr) to enhance selectivity in click chemistry-based couplings .
- Computational Modeling : Predict steric/electronic barriers using DFT calculations (e.g., Gaussian software) to optimize reaction pathways.
Advanced: What in vitro models are suitable for evaluating biological activity?
Methodological Answer:
- Receptor Binding Assays : Screen for CNS activity (e.g., serotonin/dopamine receptors) using radioligand displacement (IC determination) .
- Enzyme Inhibition Studies : Test inhibition of kinases or phosphodiesterases via fluorescence-based assays (e.g., Z’-factor validation).
- Cell Viability Assays : Use MTT or resazurin assays in cancer/neuronal cell lines to assess cytotoxicity or neuroprotection .
Advanced: How can computational chemistry predict binding affinity to target proteins?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with active sites (e.g., GABAA receptors for benzodiazole analogs) .
- MD Simulations : Run 100-ns trajectories (GROMACS) to assess stability of ligand-protein complexes.
- QSAR Models : Corrogate substituent effects (e.g., phenoxy chain length) with activity data to design optimized analogs .
Advanced: How to resolve contradictions between crystallographic and spectroscopic data?
Methodological Answer:
- Polymorphism Screening : Recrystallize under varied conditions (e.g., solvent/antisolvent ratios) to identify alternate crystal forms .
- Solid-State NMR : Compare CP/MAS spectra with X-ray data to detect conformational flexibility.
- DFT-Based Geometry Optimization : Calculate theoretical NMR shifts (e.g., using ADF software) to validate experimental vs. modeled structures .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
